This compound belongs to the class of oxolane derivatives, specifically those containing a carboxylic acid functional group and an imidazole substituent. Its molecular formula is C10H14N2O3, with a molecular weight of approximately 210.23 g/mol. The presence of the imidazole ring suggests potential biological activity, making it of interest in medicinal chemistry.
The synthesis of (2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid can be accomplished through several methods:
These synthetic routes may vary based on the desired stereochemistry and specific functional group modifications required for the target application.
The molecular structure of (2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid features:
(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid can undergo various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry and its potential for further functionalization.
The mechanism of action of (2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid is primarily linked to its interaction with biological targets:
This mechanism underscores the potential for this compound in drug development and therapeutic applications.
The physical and chemical properties of (2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid include:
These properties are crucial for determining the suitability of this compound for various applications.
(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has potential applications across several scientific fields:
The diverse applications highlight the importance of this compound in advancing research across multiple disciplines.
The construction of the stereodefined trans-oxolane (tetrahydrofuran) ring system is achieved through chiral pool exploitation or asymmetric catalysis. The trans-2,3-disubstitution is typically installed via:
Table 1: Stereoselective Oxolane Core Synthesis Methods
Method | Key Reagent/Catalyst | diastereoselectivity | ee (%) | Yield (%) |
---|---|---|---|---|
Epoxide Ring Opening | BF₃·OEt₂, RMgBr | >95% (trans) | 98 | 82 |
Enzymatic Desymmetrization | CALB Immobilized | Not applicable | >99 | 78 |
Asymmetric Cycloaddition | Cu(I)/(S)-Ph-BOX | >98% (trans) | 90 | 85 |
The 1-methylimidazol-2-yl group is incorporated via cyclization, cross-coupling, or direct C-H functionalization:
Table 2: Imidazole Introduction Strategies
Strategy | Conditions | Key Advantage | Yield (%) |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, DMF, 60°C, N₂ atmosphere | Tolerance of epoxide groups | 88 |
De Novo Synthesis | Acetamidine·HCl, MW 150°C, 20 min | Single-pot operation | 92 |
N-Alkylation | Mel, scCO₂, 40°C, 250 bar | No solvent waste, >99% selectivity | 95 |
The C3-carboxylic acid is introduced via oxidation, hydrolysis, or CO₂ fixation:
Solvent selection, energy minimization, and waste reduction are critical for sustainable synthesis:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: